Reactivity Orthogonality: Benzylic Bromide versus Aryl Iodide in Sequential Functionalization
2-Chloro-5-iodobenzyl bromide possesses two electrophilic sites with substantially divergent reactivity: the benzylic bromide undergoes rapid nucleophilic substitution (Sₙ2) with amines, phenoxides, or thiols under mild basic conditions, while the aryl iodide remains intact and available for subsequent palladium-catalyzed cross-coupling. This enables chemoselective, sequential functionalization without protecting-group manipulation . In contrast, analogs lacking the aryl iodide (e.g., 2-chlorobenzyl bromide, CAS 578-51-8) offer only a single reactive handle, limiting downstream synthetic versatility .
| Evidence Dimension | Number of orthogonal reactive sites for sequential functionalization |
|---|---|
| Target Compound Data | Two (benzylic C–Br for Sₙ2; aryl C–I for cross-coupling) |
| Comparator Or Baseline | 2-Chlorobenzyl bromide (CAS 578-51-8): One (benzylic C–Br only) |
| Quantified Difference | Two-fold increase in orthogonal reactive sites |
| Conditions | Standard organic synthesis workflows; benzylic substitution typically in polar aprotic solvents at 0–25 °C; cross-coupling in Pd-catalyzed conditions (e.g., Suzuki-Miyaura, 60–100 °C). |
Why This Matters
Procurement of this compound rather than a mono-functional benzyl halide reduces step count and eliminates protecting-group chemistry when sequential functionalization is required, directly lowering process cost and improving overall yield.
